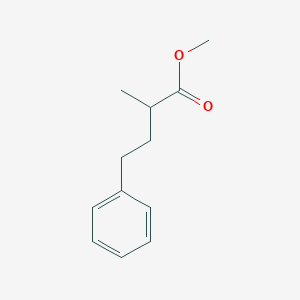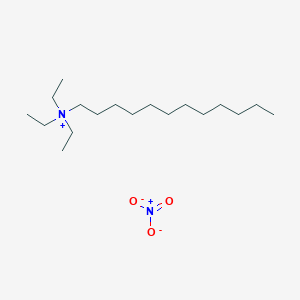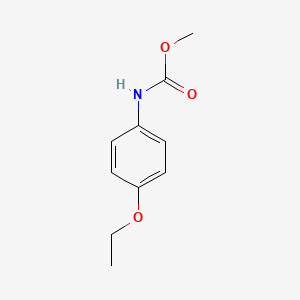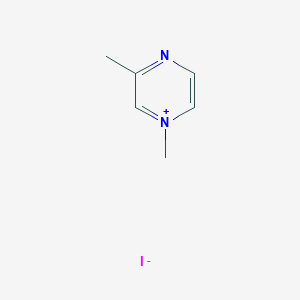
1-Octyl-4,4'-bipyridin-1-ium dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octyl-4,4’-bipyridin-1-ium dibromide is a chemical compound with the molecular formula C18H26Br2N2. It belongs to the class of bipyridinium salts, which are known for their electrochemical properties and applications in various fields such as chemistry, biology, and materials science . This compound is characterized by the presence of an octyl group attached to the nitrogen atom of the bipyridinium core, which significantly influences its physical and chemical properties.
Méthodes De Préparation
The synthesis of 1-Octyl-4,4’-bipyridin-1-ium dibromide typically involves the reaction of 4,4’-bipyridine with an octyl halide, such as octyl bromide, in the presence of a suitable solvent like acetonitrile. The reaction is carried out under reflux conditions for an extended period, usually around 22 hours, to ensure complete conversion . The resulting product is then purified through filtration and recrystallization to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-Octyl-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation and Reduction: The bipyridinium core can undergo reversible one- and two-electron reductions, leading to the formation of radical cations and neutral species.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the bipyridinium core.
Cyclocondensation Reactions: The bipyridinium core can react with aromatic diamines to form conjugated oligomers and polymers, which exhibit unique electrochemical properties.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of the bipyridinium core with triethylamine results in the formation of radical cations, while substitution reactions with amines yield N-substituted derivatives.
Applications De Recherche Scientifique
1-Octyl-4,4’-bipyridin-1-ium dibromide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of conjugated oligomers and polymers with unique electrochemical properties.
Biology: The bipyridinium core of the compound can interact with biological molecules, making it useful for studying redox processes in biological systems.
Industry: 1-Octyl-4,4’-bipyridin-1-ium dibromide is used in the development of electrochromic devices, which change color in response to an electric current.
Mécanisme D'action
The mechanism of action of 1-Octyl-4,4’-bipyridin-1-ium dibromide is primarily based on its redox properties. The bipyridinium core can undergo reversible electron transfer reactions, which are accompanied by changes in the electronic structure and absorption spectra of the compound . These redox processes enable the compound to interact with various molecular targets and pathways, including:
Electrochemical Sensors: The compound can be used as an electroactive material in sensors, where its redox properties facilitate the detection of analytes through changes in current or potential.
Drug Delivery Systems: The redox properties of the compound can be harnessed to design drug delivery systems that release therapeutic agents in response to specific redox conditions.
Comparaison Avec Des Composés Similaires
1-Octyl-4,4’-bipyridin-1-ium dibromide can be compared with other bipyridinium salts, such as:
1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide: This compound has two octyl groups attached to the bipyridinium core, which can influence its solubility and electrochemical properties.
1,1’-Dibenzyl-4,4’-bipyridinium Dibromide: This compound features benzyl groups instead of octyl groups, leading to different electronic and steric effects.
1,1’-Methylenebis(4,4’-bipyridinium) Dibromide: This compound has a methylene bridge connecting two bipyridinium units, resulting in unique structural and electrochemical characteristics.
The uniqueness of 1-Octyl-4,4’-bipyridin-1-ium dibromide lies in its specific combination of the octyl group and bipyridinium core, which imparts distinct solubility, redox, and electrochemical properties.
Propriétés
Numéro CAS |
39127-11-2 |
|---|---|
Formule moléculaire |
C18H26Br2N2 |
Poids moléculaire |
430.2 g/mol |
Nom IUPAC |
1-octyl-4-pyridin-1-ium-4-ylpyridin-1-ium;dibromide |
InChI |
InChI=1S/C18H25N2.2BrH/c1-2-3-4-5-6-7-14-20-15-10-18(11-16-20)17-8-12-19-13-9-17;;/h8-13,15-16H,2-7,14H2,1H3;2*1H/q+1;;/p-1 |
Clé InChI |
TWYRQUYFEPAEFB-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[NH+]C=C2.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


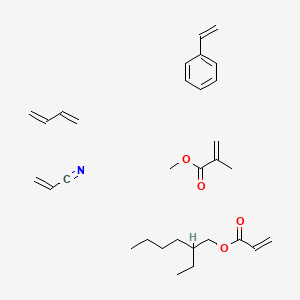
![1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol](/img/structure/B14673312.png)

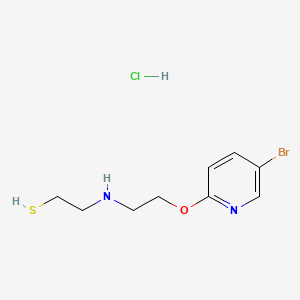

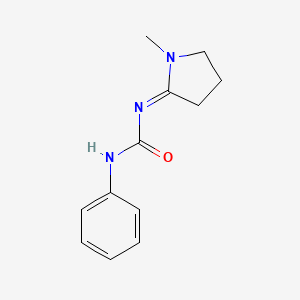

![[(Benzylamino)methyl]phosphonic acid](/img/structure/B14673374.png)
